4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a fluorinated heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which features a pyrrolo[2,3-c]pyridine core with a fluorine atom and a carbaldehyde functional group. Such compounds have garnered interest due to their potential biological activities and applications in medicinal chemistry.
The compound can be classified under the category of heterocyclic compounds, specifically as a pyrrolopyridine derivative. It is recognized for its potential interactions with biological targets, particularly in the context of cancer research and therapeutic development. The classification of this compound also includes its safety profile, as it may pose risks if ingested or if it comes into contact with skin or eyes, indicating the necessity for careful handling in laboratory settings.
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves several steps:
These synthetic routes can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular formula of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is . It features a pyrrolo core with the following structural characteristics:
Key structural data includes:
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
The mechanism of action for 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde primarily revolves around its interactions with specific biological targets. Research suggests that this compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancer pathways. By blocking these receptors, the compound could potentially hinder tumor growth and proliferation.
In vitro studies have demonstrated that derivatives of pyrrolopyridine compounds exhibit varying degrees of FGFR inhibition, making them promising candidates for further therapeutic exploration .
Physical properties of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde include:
Chemical properties involve:
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several notable applications in scientific research:
Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry, with the strategic incorporation of fluorine atoms enhancing key pharmacological properties. The 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1190320-43-4) exemplifies this principle, combining a fluorine atom at the C4 position with an aldehyde group at C3 within a bicyclic framework [4] [6]. This configuration enables unique electronic effects: The fluorine atom’s high electronegativity induces a dipole moment that increases ring electron deficiency, improving π-stacking interactions with target proteins. Concurrently, the aldehyde serves as a versatile handle for derivatization via condensation or nucleophilic addition reactions, facilitating rapid scaffold diversification [3] [10]. This compound’s molecular weight (164.14 g/mol) and hydrogen-bonding capacity (H-bond donors: 1; acceptors: 2) align with Lipinski’s rules for drug-likeness, enhancing its utility as a pharmacophore [1] [6].
Bioisosteric Advantages: The pyrrolo[2,3-c]pyridine core acts as a "privileged scaffold" bioisostere for indoles and purines. Its nitrogen-rich structure mimics endogenous nucleotides, enabling targeted interactions with ATP-binding sites of kinases and other enzymes [7] [10]. Fluorination further optimizes this mimicry by modulating pKa and lipophilicity (logP ≈ 1.10), which enhances membrane permeability and metabolic stability compared to non-fluorinated analogs [4] [6].
Although direct data on 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in FGFR inhibition is limited, its structural analogs demonstrate significant potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs drive tumor progression in cancers like bladder carcinoma and myeloma by promoting angiogenesis and cell proliferation. Pyrrolopyridine-based inhibitors exploit the scaffold’s planar geometry to occupy the ATP-binding cleft of FGFR kinases, with C3/C4 substitutions enhancing affinity [3] [6]. The fluorine atom in this compound may confer selectivity for FGFR isoforms by forming halogen bonds with gatekeeper residues (e.g., FGFR1 V561) [6]. Additionally, the aldehyde enables synthesis of Schiff base derivatives that chelate catalytic lysines, as evidenced by related compounds showing IC50 values < 100 nM against FGFR1–3 [3].
Table 1: Comparative Analysis of Pyrrolopyridine Regioisomers
Regioisomer | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | 1190320-43-4 | C8H5FN2O | Fluorine at C4; aldehyde at C3; optimal for electrophilic modifications |
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 1190309-82-0 | C8H5FN2O | Nitrogen at ring fusion; reduced planarity may affect target binding |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | N/A | C8H5FN2O | Fluorine adjacent to pyridine N; altered dipole moment |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: